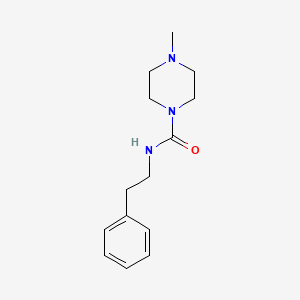

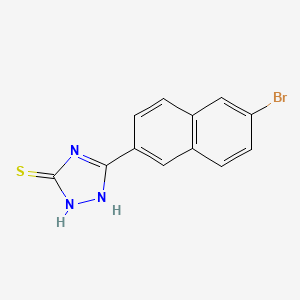

5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

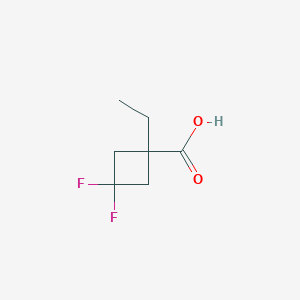

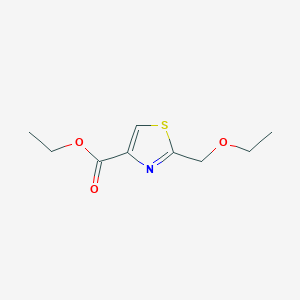

5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol, or BTN for short, is an important organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a thiol group, a 5-membered ring, and a 6-membered ring. BTN is an important building block for organic synthesis, and has been used for the preparation of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, BTN has been used in the development of new catalysts, materials, and sensors.

Wissenschaftliche Forschungsanwendungen

BTN has a wide range of applications in scientific research. It can be used as a building block for organic synthesis, and has been used in the development of new catalysts, materials, and sensors. In addition, BTN has been used in the development of new pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of organic compounds, such as thiols, amines, and carboxylic acids. Furthermore, BTN has been used in the synthesis of polymer materials, and in the development of new catalysts for organic reactions.

Wirkmechanismus

The mechanism of action of BTN is not fully understood. However, it is believed that the thiol group of BTN is responsible for its reactivity. The thiol group is able to react with a variety of substrates, such as amines, carboxylic acids, and alcohols. The thiol group is also able to react with other heterocyclic compounds, such as 1,2,4-triazole and 1,2,3-triazole. The reaction of BTN with these substrates is believed to be responsible for its wide range of applications in scientific research.

Biochemical and Physiological Effects

The biochemical and physiological effects of BTN are not fully understood. However, it is believed that BTN may have a number of beneficial effects, such as antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In addition, BTN has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, BTN has been shown to have a protective effect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

The use of BTN in laboratory experiments has a number of advantages. BTN is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, BTN is a relatively stable compound, and can be stored for long periods of time without significant degradation. Furthermore, BTN is a relatively non-toxic compound, and is safe to handle in laboratory settings.

However, there are also some limitations to the use of BTN in laboratory experiments. For example, BTN is a relatively unreactive compound, and can be difficult to work with in certain reactions. In addition, BTN is a relatively insoluble compound, and can be difficult to dissolve in certain solvents. Furthermore, BTN is a relatively unstable compound, and can decompose when exposed to certain conditions, such as high temperatures and strong acids.

Zukünftige Richtungen

The future of BTN is very promising. BTN has a wide range of potential applications in scientific research, and its potential applications are only beginning to be explored. In the future, BTN may be used in the development of new pharmaceuticals, agrochemicals, and dyes. In addition, BTN may be used in the development of new catalysts, materials, and sensors. Furthermore, BTN may be used in the synthesis of new organic compounds, such as thiols, amines, and carboxylic acids. Finally, BTN may be used in the development of new polymer materials, and in the development of new catalysts for organic reactions.

Synthesemethoden

BTN can be synthesized using a variety of methods. The most commonly used method is the reaction of 6-bromonaphthalene-2-thiol with 1,2,4-triazole in a solvent such as methanol or ethanol. The reaction usually occurs at room temperature and is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of the desired product, BTN, and by-products, such as water, alcohol, and other organic compounds. The reaction can be further purified by recrystallization or chromatography.

Eigenschaften

IUPAC Name |

5-(6-bromonaphthalen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3S/c13-10-4-3-7-5-9(2-1-8(7)6-10)11-14-12(17)16-15-11/h1-6H,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGYXBDGTHSDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C3=NC(=S)NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)

![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)

![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)

![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)

![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)